Methylenediformamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

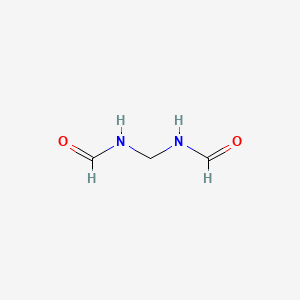

Structure

3D Structure

Properties

IUPAC Name |

N-(formamidomethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c6-2-4-1-5-3-7/h2-3H,1H2,(H,4,6)(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJQPYQZFKFTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064504 | |

| Record name | Formamide, N,N'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-98-8 | |

| Record name | N,N′-Methylenebis[formamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenebisformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenediformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N,N'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methylenebisformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylenebisformamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SB88US9EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methylenediformamide (N,N'-Methylenebis(formamide))

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenediformamide, systematically known as N,N'-Methylenebis(formamide), is a unique bifunctional organic compound that holds significant interest in various scientific and industrial sectors, including polymer chemistry and potentially as a specialized reagent in pharmaceutical and organic synthesis. Its structure, featuring two formamide groups linked by a methylene bridge, imparts distinct chemical properties that enable its use as a crosslinking agent and a precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on providing actionable insights for research and development professionals.

Chemical Structure and Core Properties

The fundamental identity of this compound lies in its molecular architecture. It consists of a central methylene group (-CH₂-) covalently bonded to the nitrogen atoms of two separate formamide (-NHCHO) moieties.

Molecular Representation

The chemical structure of N,N'-Methylenebis(formamide) can be represented as follows:

Caption: Chemical structure of N,N'-Methylenebis(formamide).

Physicochemical Properties

A summary of the key physicochemical properties of N,N'-Methylenebis(formamide) is presented in the table below. These properties are crucial for designing experimental protocols, particularly for its use as a reagent or solvent.

| Property | Value | Source |

| IUPAC Name | N-(formamidomethyl)formamide | PubChem[1] |

| Synonyms | This compound, Methylenebisformamide | NIST[2] |

| CAS Number | 6921-98-8 | NIST[2] |

| Molecular Formula | C₃H₆N₂O₂ | PubChem[1] |

| Molecular Weight | 102.09 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | 312.89 K (39.74 °C) (predicted) | Cheméo[3] |

| Boiling Point | 465.70 K (192.55 °C) (predicted) | Cheméo[3] |

| Water Solubility | Soluble | Cheméo[3] |

| SMILES | C(NC=O)NC=O | PubChem[1] |

| InChI | InChI=1S/C3H6N2O2/c6-2-4-1-5-3-7/h2-3H,1H2,(H,4,6)(H,5,7) | PubChem[1] |

Synthesis of N,N'-Methylenebis(formamide)

The primary route for the synthesis of N,N'-Methylenebis(formamide) involves the condensation reaction between formamide and formaldehyde. This reaction is analogous to the synthesis of other N,N'-methylenebis(amides), such as N,N'-methylenebis(acrylamide).[4]

Reaction Mechanism

The synthesis proceeds via the acid-catalyzed reaction of two equivalents of formamide with one equivalent of formaldehyde. The mechanism involves the initial protonation of the formaldehyde carbonyl group, making it more susceptible to nucleophilic attack by the nitrogen atom of formamide. This is followed by the formation of a hydroxymethylformamide intermediate, which then reacts with a second molecule of formamide to yield the final product, N,N'-Methylenebis(formamide), after dehydration.

Caption: General workflow for the synthesis of N,N'-Methylenebis(formamide).

Exemplary Experimental Protocol

Caution: This is a generalized protocol and requires optimization and adherence to all safety precautions.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

-

Charging Reactants: Charge the flask with two molar equivalents of formamide and an appropriate solvent (e.g., water or a suitable organic solvent).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the stirred solution.

-

Formaldehyde Addition: Gradually add one molar equivalent of formaldehyde (as a 37% aqueous solution, for example) to the reaction mixture while maintaining a controlled temperature.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent to obtain pure N,N'-Methylenebis(formamide).

Applications in Research and Development

The bifunctional nature of N,N'-Methylenebis(formamide) makes it a valuable molecule in several areas of research and development, primarily as a crosslinking agent.

Polymer Chemistry

Similar to N,N'-methylenebis(acrylamide), N,N'-Methylenebis(formamide) can act as a crosslinking agent in polymerization reactions.[4] When copolymerized with suitable monomers, it can form a three-dimensional polymer network. The properties of the resulting polymer, such as its mechanical strength, swelling behavior, and thermal stability, can be tailored by varying the concentration of the crosslinker. This makes it a potential candidate for the development of novel hydrogels, resins, and other polymeric materials for various applications, including in drug delivery systems and biomaterials.

Organic and Medicinal Chemistry

The reactive N-H protons and the amide functionalities in N,N'-Methylenebis(formamide) make it a potential building block in organic synthesis. It can be envisioned as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. While specific applications in drug development are not extensively documented, its structural motif could be incorporated into novel pharmaceutical scaffolds. Further research is needed to explore its full potential as a synthon in medicinal chemistry.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of N,N'-Methylenebis(formamide).

Infrared (IR) Spectroscopy

The IR spectrum of N,N'-Methylenebis(formamide) is expected to show characteristic absorption bands for the N-H, C=O, and C-N functional groups. The NIST Chemistry WebBook provides access to the IR spectrum of this compound.[6] Key expected vibrational frequencies include:

-

N-H stretching: around 3300 cm⁻¹

-

C=O stretching (Amide I): around 1650-1680 cm⁻¹

-

N-H bending (Amide II): around 1550 cm⁻¹

-

C-N stretching: around 1400 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of N,N'-Methylenebis(formamide).

-

¹H NMR: The proton NMR spectrum is expected to show signals for the formyl protons (CHO), the methylene protons (-CH₂-), and the N-H protons. The chemical shifts and coupling patterns of these signals would provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons (C=O) and the methylene carbon (-CH₂-).

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling N,N'-Methylenebis(formamide). The following information is based on data for similar compounds and general laboratory safety guidelines.

Hazard Identification

Based on GHS classifications for related compounds, N,N'-Methylenebis(formamide) may cause skin and eye irritation.[9] It is crucial to handle this compound with appropriate personal protective equipment.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

Disposal

Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

N,N'-Methylenebis(formamide), or this compound, is a compound with significant potential, particularly as a crosslinking agent in polymer science and as a building block in organic synthesis. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and safety considerations to aid researchers and professionals in its effective and safe utilization. Further exploration of its applications, especially in the context of drug development and advanced materials, is warranted to fully harness the capabilities of this versatile molecule.

References

- Cheméo. (n.d.). Chemical Properties of N,N'-Methylenebis(formamide) (CAS 6921-98-8).

- NIST. (n.d.). N,N'-Methylenebis(formamide). In NIST Chemistry WebBook.

- PubChem. (n.d.). Formamide, N,N'-methylenebis-.

- Ataman Kimya. (n.d.). N,N'-METHYLENEBISACRYLAMIDE.

- Avşar, A., et al. (2015). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Journal of the Serbian Chemical Society, 80(4), 437-445.

- Metin, Ö., & Avşar, A. (2018). The Chemistry of N,N'-Methylenebisacrylamide: Synthesis and Applications. ChemistrySelect, 3(21), 5879-5888.

- Metin, Ö., & Avşar, A. (2018).

- Metin, Ö., & Avşar, A. (2018).

- SOP for Formamide - University of Washington. (n.d.).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- The Chemistry of N,N'-Methylenebisacrylamide: Synthesis and Applications. (n.d.).

- SpectraBase. (n.d.). Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- - Optional[13C NMR].

- SpectraBase. (n.d.). Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-.

- Ataman Kimya. (n.d.). N,N'-METHYLENE-BIS-ACRYLAMIDE.

- A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. (2015). ResearchGate.

- Ataman Kimya. (n.d.). N,N'-METHYLENEBISACRYLAMIDE.

- NIST. (n.d.). Formamide, N,N-dimethyl-. In NIST Chemistry WebBook.

- Vibrational spectra and modified valence force field for N,N′-methylenebisacrylamide. (1998). Indian Journal of Pure & Applied Physics, 36(5), 243-248.

- Sciencemadness Discussion Board - synthesis of formamide - Powered by XMB 1.9.11. (2004, November 23).

- The High-Resolution FTIR Far-Infrared Spectrum of Formamide. | Semantic Scholar. (1999).

- Organic Syntheses. (n.d.). n-methylformanilide.

- NIST. (n.d.). N,N'-Methylenebis(formamide). In NIST Chemistry WebBook.

- Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide - PubMed. (2008, August 21).

- (PDF) Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework - ResearchGate. (2023, December).

- PubChem. (n.d.). Formamide, N,N'-methylenebis-.

- CN1123273A - Method for preparation of N-methyl formamide - Google Patents. (n.d.).

- (PDF) Synthesis of N-formylmaleamic acid and some related N-formylamides. (2015, August 7).

- US4906777A - Synthesis of ethylidene bis-formamide using formic acid - Google Patents. (n.d.).

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. N,N'-Methylenebis(formamide) [webbook.nist.gov]

- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

An In-Depth Technical Guide to N-Methylformamide

A Note on Nomenclature: The term "Methylenediformamide" as specified in the query is not a standard chemical identifier. Based on the structural similarity of the name, this guide focuses on N-Methylformamide (NMF) , a closely related and widely used chemical. This document provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, designed for researchers, scientists, and professionals in drug development.

Core Chemical Identity

N-Methylformamide (NMF) is a colorless, nearly odorless secondary amide with the molecular formula CH₃NHCHO.[1] It exists as a liquid at room temperature and is primarily utilized as a reagent in various organic syntheses, and to a lesser extent, as a highly polar solvent.[1]

Key Identifiers

| Identifier | Value |

| CAS Number | 123-39-7[2][3] |

| Molecular Formula | C₂H₅NO[1][2] |

| IUPAC Name | N-Methylformamide[2] |

| Synonyms | Methylformamide, NMF[1] |

Physicochemical Properties

NMF's utility in various applications stems from its distinct physical and chemical properties. It is a viscous, colorless liquid that is miscible with water.[1][2]

Table of Properties

| Property | Value | Source |

| Molecular Weight | 59.07 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Faint, amine-like | [1][2] |

| Density | 1.011 g/mL at 25 °C | [1] |

| Melting Point | -4 °C | [1] |

| Boiling Point | 182.5 - 199 °C | [1][2] |

| Flash Point | 111 °C | [1] |

| Solubility | Miscible with water. Soluble in chloroform, alcohols, acetone, and ethyl acetate. Insoluble in diethyl ether and petroleum ether. | [1][3] |

| Refractive Index (n20/D) | 1.432 | [1] |

Synthesis of N-Methylformamide

The primary industrial synthesis of N-Methylformamide involves the reaction of methylamine with methyl formate.[1] An alternative, less common method is the transamidation of formamide with methylamine.[1]

Primary Synthesis Workflow

Caption: Primary synthesis route of N-Methylformamide.

Experimental Protocol: Synthesis from Methylamine and Methyl Formate

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Methylamine (solution in a suitable solvent or as a gas)

-

Methyl formate

-

Reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge the reaction flask with methyl formate.

-

Addition of Methylamine: Slowly add the methylamine solution to the stirred methyl formate through the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux for a specified period to drive the reaction to completion.

-

Purification: The resulting mixture contains N-methylformamide and methanol. Separate the N-methylformamide by fractional distillation. The lower boiling point of methanol allows for its removal, leaving behind the purified N-methylformamide.

Applications in Research and Drug Development

N-Methylformamide serves as a versatile, highly polar solvent and a valuable reagent in organic synthesis, including applications within the pharmaceutical industry.

Key Application Areas

-

Specialized Solvent: NMF is used as a specialized solvent in oil refineries.[1]

-

Precursor in Amidation Reactions: It is a precursor in specific amidation reactions where other formamides like formamide or dimethylformamide (DMF) may not be suitable.[1]

-

Insecticide Synthesis: NMF is a key component in the production of the insecticide formothion.[1]

-

Pharmaceutical Synthesis: While less common than DMF, NMF can be used as a solvent and reagent in the synthesis of various active pharmaceutical ingredients (APIs). Its high polarity is advantageous for dissolving a range of starting materials and intermediates.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and quality control of N-Methylformamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of NMF. The presence of cis and trans isomers due to the restricted rotation around the C-N amide bond can be observed.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of NMF shows characteristic peaks for the N-H, C=O (amide I), and C-N stretching vibrations, which can also be used to distinguish between cis and trans isomers.[4]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of NMF and its fragmentation pattern, which aids in its identification.

Safety and Handling

N-Methylformamide presents several health hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements

Precautionary Statements

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

-

P308+P313: IF exposed or concerned: Get medical advice/ attention.[1]

Handling and Storage

-

Incompatibility: NMF is incompatible with strong oxidizing agents, acids, bases, and acid chlorides.[3]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area at room temperature.[3]

Comparison with Related Formamides

NMF is structurally and functionally related to other simple formamides, most notably formamide and dimethylformamide (DMF).

| Feature | N-Methylformamide (NMF) | Dimethylformamide (DMF) | Formamide |

| Structure | HCONHCH₃ | HCON(CH₃)₂ | HCONH₂ |

| CAS Number | 123-39-7 | 68-12-2 | 75-12-7 |

| Boiling Point | ~183 °C | ~153 °C | ~210 °C |

| Key Use | Specialized reagent | Common solvent | Reagent, solvent |

| Toxicity | Reproductive toxin | Hepatotoxin, possible carcinogen | Reproductive toxin |

DMF is more widely used as an industrial solvent due to its greater stability.[3]

Conclusion

N-Methylformamide is a significant chemical with specialized applications in organic synthesis and industry. Its unique properties as a polar solvent and a reactive intermediate make it a valuable tool for chemists. However, its associated health hazards necessitate strict adherence to safety protocols. For professionals in drug development, understanding the characteristics of NMF and its related formamides is crucial for solvent selection and reaction design.

References

- PubChem. N-Methylformamide.

- Wikipedia. N-Methylformamide. [Link]

- PubChem. Dimethylformamide.

- Princeton University. LCSS: DIMETHYLFORMAMIDE. [Link]

- Wikipedia. Dimethylformamide. [Link]

- Cheméo. Chemical Properties of Formamide, N-methyl- (CAS 123-39-7). [Link]

- ResearchGate.

Sources

A Technical Guide to the Potential Research Applications of Methylenediformamide

Abstract

Methylenediformamide, also known as N,N'-methylenebis(formamide), is a structurally intriguing molecule that, despite its simplicity, remains largely unexplored in the scientific literature. This technical guide aims to bridge this gap by providing a comprehensive overview of its potential research applications, grounded in established principles of organic chemistry. By examining the reactivity of its constituent functional groups—the formamide moieties and the central aminal linkage—we can logically infer its utility as a versatile reagent in synthesis. This document will serve as a foundational resource for researchers, scientists, and drug development professionals, inspiring new avenues of investigation into this promising, yet underutilized, chemical entity.

Introduction: Unveiling a Latent Synthetic Gem

This compound (CAS No: 6921-98-8) is a simple organic molecule with the chemical formula C₃H₆N₂O₂.[1][2] It consists of a methylene bridge connecting the nitrogen atoms of two formamide groups. While its close relatives, formamide and N,N-dimethylformamide (DMF), are ubiquitous in chemical laboratories as solvents and reagents, this compound has yet to garner significant attention. This guide posits that its unique structure endows it with a distinct reactivity profile, making it a valuable tool for synthetic chemists. We will explore its potential in formylation reactions, as a precursor for heterocyclic synthesis, and in the construction of methylene-bridged structures, providing a roadmap for its future investigation and application.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount to its successful application. The following table summarizes the known properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂O₂ | [1][2] |

| Molecular Weight | 102.09 g/mol | [1][2] |

| CAS Number | 6921-98-8 | [1][2] |

| IUPAC Name | N-(formamidomethyl)formamide | [1] |

| Synonyms | Methylenebisformamide, this compound | [1][2] |

Further experimental determination of properties such as melting point, boiling point, solubility, and spectral data is essential for its practical use.

Proposed Synthesis

Proposed Experimental Protocol: Synthesis of this compound

-

To a stirred solution of formamide (2 equivalents) in a suitable solvent (e.g., dioxane), add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Slowly add one equivalent of aqueous formaldehyde to the solution at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent and purify by recrystallization or column chromatography.

Potential as a Dual Formylating Agent

Formamides are important intermediates in a vast array of chemical transformations.[5] The formylation of amines to produce formamides is a fundamental reaction in organic synthesis, with applications in the production of pharmaceuticals and agrochemicals.[6] this compound, possessing two formyl groups, presents the intriguing possibility of acting as a dual formylating agent.

Mechanism of Formylation

The formylation of an amine by this compound would likely proceed through nucleophilic attack of the amine on one of the carbonyl carbons of the formamide moieties. The reaction could potentially be catalyzed by acid, which would protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

Potential Advantages and Research Directions

The use of this compound as a formylating agent could offer several advantages over traditional reagents like formic acid or DMF.[7] Its solid nature could simplify handling and measurement, and the stoichiometry of the reaction could potentially be controlled to achieve mono- or di-formylation of polyamines.

Proposed Experimental Protocol: Formylation of a Primary Amine

-

Dissolve the primary amine (1 equivalent) and this compound (0.5 equivalents for mono-formylation) in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium triflate or p-toluenesulfonic acid).

-

Heat the reaction mixture under reflux and monitor its progress.

-

Upon completion, cool the reaction, quench with a basic aqueous solution, and extract the formylated product.

-

Purify the product by column chromatography.

A Novel Building Block for Heterocyclic Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Reagents that can provide a "C-N" or "N-C-N" fragment are highly valuable for the construction of various heterocyclic rings. The N-C-N aminal linkage in this compound makes it a promising precursor for the synthesis of a variety of nitrogen-containing heterocycles.

Reaction with 1,3-Dicarbonyl Compounds

The reaction of aminals with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrimidines and related heterocycles.[8] We hypothesize that this compound could react with 1,3-dicarbonyls in the presence of a base to yield N-formyl-dihydropyrimidines, which could be further elaborated.

Proposed Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

-

To a solution of a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) in ethanol, add a catalytic amount of a base (e.g., piperidine).

-

Add this compound (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and monitor the formation of the dihydropyrimidine product.

-

Cool the reaction and remove the solvent under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Potential in Drug Design and Discovery

The introduction of specific functional groups can significantly impact the pharmacological properties of a drug molecule. The unique structural features of this compound suggest its potential utility in drug design and discovery.

As a Methylene-Bridged Linker

The methylene bridge in this compound could be used to link two pharmacophores, potentially leading to bivalent ligands with enhanced affinity and selectivity. This strategy is increasingly being employed in drug discovery to target dimeric proteins or to bridge two distinct binding sites on a single target.

As a Bioisostere

The formamide group is a known bioisostere for other functional groups, such as carboxylic acids or amides. The diformamide structure of this compound could be explored as a novel scaffold or fragment in fragment-based drug discovery, potentially leading to new classes of bioactive compounds.

The application of computational methods in drug discovery can help in predicting the binding modes and affinities of this compound-derived fragments, thus guiding synthetic efforts.[9]

Stability and Decomposition

Understanding the thermal stability of a reagent is crucial for its safe handling and for defining appropriate reaction conditions. While experimental data on the thermal decomposition of this compound is lacking, insights can be gained from studies on related compounds. N-methylformamide has been shown to decompose at elevated temperatures to yield methylamine and other by-products.[10] It is plausible that this compound could undergo thermal decomposition to release formamide and potentially reactive intermediates.

Further research using techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry is necessary to fully characterize the thermal behavior of this compound.[11][12]

Conclusion and Future Outlook

This compound represents a largely untapped resource for chemical innovation. Based on fundamental principles of reactivity, this guide has outlined several promising avenues for its application in organic synthesis and drug discovery. Its potential as a dual formylating agent, a precursor for heterocyclic synthesis, and a unique molecular scaffold warrants further investigation. It is our hope that this technical guide will catalyze new research efforts, ultimately unlocking the full synthetic potential of this intriguing molecule. The scientific community is encouraged to explore the synthesis, properties, and reactivity of this compound, and to share their findings to collectively advance our understanding and application of this promising chemical.

References

- amines as nucleophiles - Chemguide

- Amines as Nucleophiles - YouTube

- 21.3: Amines React as Bases and as Nucleophiles - Chemistry LibreTexts

- Amines as Nucleophiles - Chemistry LibreTexts

- Nucleophilicity Trends of Amines - Master Organic Chemistry

- Formamide, N,N'-methylenebis- | C3H6N2O2 | CID 81339 - PubChem

- Formyl

- N-Formylsaccharin: A Sweet(able)

- Chemical Properties of Formamide, N-methyl- (CAS 123-39-7) - Cheméo

- N,N'-Methylenebis(formamide) - NIST Chemistry WebBook

- N,N'-Methylenebisacrylamide - Wikipedia

- N,N′-METHYLENEBISACRYLAMIDE -

- Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes

- Formyl

- N,N-METHYLENEBISMORPHOLINE -

- The Chemistry of N,N'-Methylenebisacrylamide: Synthesis and Applic

- A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applic

- N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions.

- N-Methyl Formamide - ChemBK

- A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide

- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis - ResearchG

- Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide - MDPI

- Theoretical Study of Formamide Decomposition Pathways | Request PDF - ResearchG

- Dimethylformamide Dimethyl Acetal As A Building Block in Heterocyclic Synthesis | PDF | Methyl Group | Amine - Scribd

- N,N'-METHYLENE-BIS-ACRYLAMIDE -

- Thermal Stability and Decomposition Pathways in Vol

- [Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles[13][14] CN H 2 NX CN H 2 NXOR 2 O NMe 2 (1) (2) OC 2 H 5 C 2 H 5 OC 2 H 5 CH 2 CO 2 C 2 H 5 OC 2 H 5-(CH 2 ) 3-Me 2 NCH(OMe)

- CN1123273A - Method for preparation of N-methyl formamide - Google P

- Sciencemadness Discussion Board - synthesis of formamide - Powered by XMB 1.9.11

- Thermal Decomposition Mechanisms of Vol

- Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor - PMC

- Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide)

- (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA)

- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design

- Computational Methods for Drug Discovery and Design - PubMed

- Drug Design & Medicinal Chemistry | Focus Area Archive - Discovery & Development

Sources

- 1. Formamide, N,N'-methylenebis- | C3H6N2O2 | CID 81339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-Methylenebis(formamide) [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formylation - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. Computational Methods for Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Discovery and history of Methylenediformamide synthesis

An In-depth Technical Guide to the Synthesis of Methylenediformamide: Discovery, History, and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

This compound, a molecule of significant interest in synthetic chemistry, represents a fundamental example of an N,N'-methylenebisamide. Its synthesis, stemming from the foundational reaction of formaldehyde with formamide, is rooted in the broader historical context of aldehyde-amide condensations. This technical guide provides a comprehensive overview of the discovery, historical evolution, and modern synthetic approaches to this compound. Emphasizing scientific integrity, this document delves into the causal relationships behind experimental designs, offers detailed protocols for key synthetic methodologies, and is grounded in authoritative references to support mechanistic claims. Through a blend of historical perspective and contemporary techniques, this guide serves as an essential resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound, also known as N,N'-methylenebis(formamide), is the simplest methylene-bridged bisamide. Its structure, featuring two formamide moieties linked by a methylene group, makes it a valuable building block and a subject of interest in fields ranging from polymer chemistry to medicinal chemistry. The amide functionalities and the reactive methylene bridge offer multiple sites for further chemical transformations, rendering it a versatile precursor in organic synthesis. Understanding the historical context of its synthesis provides a richer appreciation for the evolution of organic chemistry and the development of synthetic methodologies.

The Genesis of an Aminal: A Historical Perspective on the Discovery

The specific discovery of this compound is not attributed to a single, celebrated publication but rather emerged from the systematic exploration of reactions between aldehydes and amides in the late 19th and early 20th centuries. The foundational chemistry that underpins its formation lies in the broader class of reactions that produce aminals (geminal-diamino compounds).

The history of formaldehyde itself dates back to its first synthesis in 1859 by the Russian chemist Aleksandr Butlerov.[1][2] Its conclusive identification and a simplified production method were later established by August Wilhelm von Hofmann in 1868.[3] As the availability and understanding of formaldehyde grew, so did the investigation of its reactivity with various nucleophiles, including amides.

Early investigations into aldehyde-amide condensations, such as the work on reactions between various aldehydes and acetamide, laid the groundwork for understanding the formation of methylenebisamides.[4] These studies established that an aldehyde could react with two equivalents of an amide to form a stable N,N'-alkylidenebisamide. The reaction between the simplest aldehyde, formaldehyde, and the simplest amide, formamide, represents the most fundamental example of this transformation, yielding this compound.

The Core Synthesis: Reaction of Formaldehyde with Formamide

The classical and most direct synthesis of this compound involves the acid-catalyzed condensation of formaldehyde with two equivalents of formamide.

Reaction:

2 HCONH₂ + CH₂O → (HCONH)₂CH₂ + H₂O

This reaction is an example of a nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde, followed by dehydration.

Mechanistic Insights

The synthesis of this compound from formaldehyde and formamide proceeds through a well-understood, acid-catalyzed mechanism. This process exemplifies the fundamental principles of carbonyl chemistry and nucleophilic addition.

Caption: Acid-catalyzed mechanism for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Acid Catalysis: The reaction is typically catalyzed by an acid. The acid protonates the carbonyl oxygen of formaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic nitrogen of formamide.

-

Stoichiometry: A 2:1 molar ratio of formamide to formaldehyde is crucial to ensure the formation of the bisamide product and minimize the formation of polymeric side products.

-

Temperature Control: Moderate heating is often employed to drive the dehydration step and push the equilibrium towards the product. However, excessive temperatures can lead to the decomposition of formamide into ammonia and carbon monoxide.[2]

Modern Synthetic Methodologies for Methylenebisamides

While the direct condensation of formamide and formaldehyde remains a viable route, modern organic synthesis has introduced alternative and often more versatile methods for the preparation of methylenebisamides, including this compound. These methods often utilize different sources for the methylene bridge.

Synthesis from Amides and Dimethyl Sulfoxide (DMSO)

A contemporary approach involves the use of dimethyl sulfoxide (DMSO) as a one-carbon synthon for the methylene bridge. This method is particularly useful when working with amides that may be sensitive to the conditions of direct formaldehyde condensation.

General Reaction:

2 RCONH₂ + DMSO → (RCONH)₂CH₂ + (CH₃)₂S + H₂O

This reaction is typically activated by an electrophilic reagent.

Experimental Protocol: Synthesis of a Methylenebisamide using Activated DMSO [5]

-

Reaction Setup: To a solution of the amide (1.0 mmol) in dry toluene (8.0 mL), add the activating agent, such as 2,4,6-trichloro[6][7][8]triazine (cyanuric chloride, CC) (1.2 mmol).

-

Addition of DMSO: Add dry DMSO (7.0 mmol) to the mixture and stir at room temperature for 30 minutes.

-

Heating: Increase the reaction temperature to 70 °C and maintain for 1.5 hours, or until reaction completion is observed by TLC.

-

Workup: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic extracts with brine (4 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Activating Agent: Electrophiles like cyanuric chloride, oxalyl chloride, or acetic anhydride activate DMSO by forming a reactive sulfonium salt intermediate.[5][8] This intermediate is the key to generating the methylene bridge.

-

Solvent: A non-polar, aprotic solvent like toluene is often used to facilitate the reaction and subsequent workup.

-

Stoichiometry of DMSO: An excess of DMSO is typically used as it serves as both a reagent and a solvent.

Caption: Experimental workflow for the synthesis of methylenebisamides using activated DMSO.

Data Summary and Comparison of Synthetic Routes

| Method | Methylene Source | Catalyst/Activator | Typical Yields | Advantages | Disadvantages |

| Classical Condensation | Formaldehyde | Acid (e.g., H₂SO₄, HCl) | Moderate to Good | Atom economical, simple reagents. | Potential for side reactions and polymer formation. |

| Activated DMSO | Dimethyl Sulfoxide | Electrophiles (e.g., CC, (COCl)₂) | Good to High[5][6] | Milder conditions, avoids direct use of formaldehyde. | Requires stoichiometric activating agent, potential for sulfur byproducts. |

Conclusion and Future Outlook

The synthesis of this compound, while rooted in the fundamental principles of organic chemistry established over a century ago, continues to be an area of methodological refinement. The historical context, derived from the early explorations of aldehyde-amide chemistry, provides a strong foundation for understanding this transformation. Modern methods, such as those employing activated DMSO, offer milder and often more efficient alternatives to the classical condensation reaction. For researchers and professionals in drug development, a thorough understanding of these synthetic routes and the causal factors influencing their outcomes is paramount for the rational design and efficient production of molecules incorporating the this compound scaffold. Future research in this area may focus on the development of catalytic, atom-economical methods that avoid the use of stoichiometric activating agents, further enhancing the green chemistry profile of methylenebisamide synthesis.

References

- A Straightforward Synthesis of Methylenebisamides from Amides and DMSO with a Substoichiometric Amount of (COCl)2. (2022). Journal of Molecular Structure, 1263, 133184. [Link]

- Synthesis of methylenebisamides using CC- or DCMT-activated DMSO. (2008). Beilstein Journal of Organic Chemistry, 4, 51. [Link]

- Preparation of Methylenebisamides. (1955). Journal of the American Chemical Society, 77(9), 2549–2550. [Link]

- Abiogenesis. (n.d.). In Wikipedia.

- Synthesis of methylenebisamides using CC- or DCMT-activ

- Aldehyde—Amide Condensation. I. Reactions between Aldehydes and Acetamide. (1937). Journal of the American Chemical Society, 59(11), 2242–2244. [Link]

- Formalin use in anatomical and histological science in the 19th and 20th centuries. (2019).

- Aldehyde. (n.d.). In Wikipedia.

- Formaldehyde. (n.d.). In Wikipedia.

- Aldehydes to Amides. (n.d.). Chemistry Steps.

- History of Formaldehyde. (n.d.). Formacare.

- Catalytic Amination of Aldehydes to Amides. (2002). Angewandte Chemie International Edition, 41(19), 3653-3655. [Link]

- Reaction of formamide with aldehydes. (2024). European Journal of Organic Chemistry. [Link]

- Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal.

- On the History, Synthesis, and Medicinal Use of Cantharidin, LB-100, and Their Analogs. (2023). Journal of Medicinal Chemistry. [Link]

- Hydrazine. (n.d.). In Wikipedia.

Sources

- 1. Formaldehyde - Wikipedia [en.wikipedia.org]

- 2. History of Formaldehyde - Formacare [formacare.eu]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of methylenebisamides using CC- or DCMT-activated DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of methylenebisamides using CC- or DCMT-activated DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylenediformamide: A Prospective Guide to a Novel C1 Building Block for Formylation Reactions

Abstract

In the landscape of organic synthesis, the formyl group serves as a critical functional handle and a key component in the construction of a vast array of pharmaceuticals and fine chemicals. The development of novel formylating agents that offer advantages in reactivity, selectivity, and safety remains a significant pursuit. This technical guide introduces methylenediformamide (MDF) as a promising, yet largely unexplored, reagent for formylation. Drawing upon foundational principles of organic chemistry and analogies to established C1 sources, we present a prospective analysis of MDF's synthesis, its proposed mechanistic behavior, and potential applications in modern drug development and chemical research. This document is intended to serve as a foundational resource for researchers and scientists interested in exploring the untapped potential of this novel C1 building block.

Introduction: The Enduring Quest for Ideal Formylating Agents

Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic chemistry.[1][2] Formamides are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, while aldehydes are fundamental building blocks for carbon-carbon bond formation.[2] The Vilsmeier-Haack and Gattermann-Koch reactions are classical methods for aromatic formylation, and a variety of reagents, including formic acid, dimethylformamide (DMF), and various formates, are routinely employed for the N- and O-formylation of amines and alcohols.[1][3][4]

Despite the array of existing methods, the ideal formylating agent remains elusive. Many traditional reagents suffer from drawbacks such as harsh reaction conditions, limited functional group tolerance, and the generation of stoichiometric waste. Consequently, the exploration of new C1 synthons that are stable, readily accessible, and exhibit unique reactivity profiles is an ongoing endeavor in synthetic chemistry.

This guide puts forth This compound (MDF) , also known as N,N'-(methylene)diformamide, as a compelling candidate for a next-generation formylating agent. While not a commercially available reagent, its synthesis from readily available starting materials—formaldehyde and formamide—is conceptually straightforward. We will explore the theoretical underpinnings of its reactivity and propose its application as a versatile formylating agent.

Synthesis and Properties of this compound

Proposed Synthesis of this compound

This compound is an aminal derived from the condensation of one equivalent of formaldehyde with two equivalents of formamide. The proposed synthesis would likely proceed under acidic or basic catalysis to facilitate the formation of the hemiaminal intermediate, followed by reaction with a second equivalent of formamide.

Caption: Proposed synthetic route to this compound.

Physicochemical Properties (Predicted)

Based on its structure, the physicochemical properties of MDF can be predicted. These properties are crucial for understanding its potential as a reagent and for designing appropriate reaction conditions.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₃H₆N₂O₂ | Based on its chemical structure. |

| Molecular Weight | 102.09 g/mol | Sum of atomic weights. |

| Appearance | Colorless solid or high-boiling liquid | Similar to other small amides and formamides. |

| Solubility | Soluble in polar organic solvents and water | The presence of amide functionalities suggests high polarity. |

| Stability | Potentially unstable in strong acid or base; sensitive to hydrolysis | The aminal linkage is susceptible to cleavage under hydrolytic conditions. |

Proposed Mechanism of Formylation by this compound

The utility of MDF as a formylating agent is predicated on the reactivity of its central methylene bridge. We propose that MDF can act as a masked source of an N-formyliminium ion, a potent electrophile, upon activation.

N-Formylation of Amines

For the N-formylation of primary and secondary amines, the reaction is envisioned to proceed through a nucleophilic attack of the amine on one of the carbonyl carbons of MDF, followed by the collapse of the tetrahedral intermediate and elimination of formamide.

Caption: Proposed mechanism for N-formylation using MDF.

O-Formylation of Alcohols

The O-formylation of alcohols, to generate formate esters, would likely require activation of the MDF carbonyl group by a Lewis or Brønsted acid catalyst. This would enhance the electrophilicity of the carbonyl carbon, facilitating the attack by the less nucleophilic alcohol.

Caption: Proposed mechanism for O-formylation using MDF.

Comparative Analysis: MDF vs. Traditional Formylating Agents

The potential advantages of MDF as a formylating agent become apparent when compared to established reagents.

| Formylating Agent | Advantages | Disadvantages |

| Formic Acid | Inexpensive, readily available.[3] | Often requires harsh conditions (high temperature, strong acid catalysis).[3] |

| Dimethylformamide (DMF) | Effective in Vilsmeier-Haack reaction, can act as a formyl source.[5][6][7][8] | High boiling point, potential toxicity, often requires activating agents.[9][10] |

| Methyl Formate | Used in the synthesis of N-methylformamide and other formamides.[11][12] | Volatile, can require pressure equipment for reactions with gaseous amines.[11] |

| This compound (MDF) (Proposed) | Solid or high-boiling liquid (easier handling), potentially milder reaction conditions, generates a neutral formamide byproduct. | Stability and reactivity are currently unproven. Synthesis protocol needs development. |

Potential Applications in Drug Development

The introduction of a formyl group is a frequent strategy in the synthesis of active pharmaceutical ingredients (APIs). The mild conditions and potentially high functional group tolerance of MDF could make it a valuable tool in late-stage functionalization and the preparation of complex drug intermediates.

-

N-Formylation of Bioactive Amines: Many drug molecules contain primary or secondary amine functionalities that require protection or modification. MDF could offer a selective method for their formylation without affecting other sensitive groups.

-

Synthesis of Heterocyclic Scaffolds: Formamides are common precursors to a wide variety of nitrogen-containing heterocycles found in numerous drug classes.

-

Prodrug Strategies: The formylation of hydroxyl or amino groups in a drug molecule can be a viable prodrug approach to improve bioavailability or modify pharmacokinetic properties.

Experimental Protocols: A Starting Point for Investigation

The following protocols are proposed as a starting point for researchers wishing to investigate the formylating potential of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound (MDF)

-

To a solution of formamide (2 equivalents) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Add a 37% aqueous solution of formaldehyde (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

N-Formylation of a Model Amine (e.g., Benzylamine)

-

Dissolve benzylamine (1 equivalent) and this compound (1.1 equivalents) in a polar aprotic solvent (e.g., acetonitrile).

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

-

Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting N-benzylformamide by column chromatography or distillation.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the same precautions as other formamides and formaldehyde derivatives.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Ventilation: Use in a well-ventilated chemical fume hood.[11]

-

Storage: Store in a cool, dry place away from strong acids, bases, and oxidizing agents.[11]

Conclusion and Future Outlook

This compound represents a compelling, yet unexplored, frontier in the field of formylation chemistry. Its proposed synthesis from inexpensive and readily available starting materials, coupled with a potentially unique reactivity profile, positions it as a promising candidate for a novel formylating agent. The theoretical framework presented in this guide, from its synthesis and mechanistic pathways to its potential applications and experimental starting points, is intended to catalyze further research into this intriguing C1 building block. Experimental validation of the hypotheses laid out herein will be crucial in determining the true utility of this compound and its place in the synthetic chemist's toolkit. The journey to unlocking its full potential promises to be a rewarding area of investigation for the scientific community.

References

- Formylation of Amines - PMC - NIH. (n.d.).

- Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (n.d.).

- Preparation and Application of N-Methylformamide - ChemicalBook. (n.d.).

- Synthesis of N-formamides via oxidative carbonylation of amines with paraformaldehyde over a CoNC catalyst - RSC Publishing - The Royal Society of Chemistry. (2024, November 15).

- Synthesis of Formate Esters and Formamides Using an Au/TiO 2 -Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde - MDPI. (n.d.).

- Formylation - Wikipedia. (n.d.).

- N-Formylation of secondary amines via oxidative coupling with paraformaldehyde catalyzed by Au/TiO2. - ResearchGate. (n.d.).

- Formylation of Amines - MDPI. (n.d.).

- Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- A novel type of N-formylation and related reactions of aminesviacyanides and esters as formylating agents - Chemical Communications (RSC Publishing). (n.d.).

- Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH. (n.d.).

- Chemical Properties of Formamide, N-methyl- (CAS 123-39-7) - Cheméo. (n.d.).

- The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions - Publikationen in KITopen. (n.d.).

- Reductive functionalization of CO2 with amines: An entry to formamide, formamidine and methylamine derivatives | Request PDF - ResearchGate. (n.d.).

- N,N-DIMETHYLFORMAMIDE - CAMEO Chemicals - NOAA. (n.d.).

- N-Methylformamide - Wikipedia. (n.d.).

- N‐formylation of amines with formamide. | Download Scientific Diagram - ResearchGate. (n.d.).

- Dimethylformamide - Wikipedia. (n.d.).

- The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: Experimental and theoretical studies - ResearchGate. (2015, February 6).

- The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies† - RSC Publishing. (2015, February 17).

- CN1123273A - Method for preparation of N-methyl formamide - Google Patents. (n.d.).

- Dimethylformamide - YouTube. (2014, August 8).

- Formylation of primary and secondary amines using DMF with methyl benzoate. (n.d.).

- Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem. (n.d.).

- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC. (2018, August 3).

- Transformylating amine with DMF to formamide over CeO2 catalyst - RSC Publishing. (n.d.).

- Formylation - Common Conditions. (n.d.).

- N,N-DIETHYLETHYLENEDIAMINE - CAMEO Chemicals - NOAA. (n.d.).

- The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. (2022, December 11).

- N-Methylformamide | C2H5NO | CID 31254 - PubChem. (n.d.).

Sources

- 1. Formylation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formylation - Common Conditions [commonorganicchemistry.com]

- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 7. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transformylating amine with DMF to formamide over CeO2 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]

- 12. N-Methylformamide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of Methylenediformamide (N,N'-Methylenebis(formamide))

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenediformamide, systematically known as N,N'-methylenebis(formamide), is a deceptively simple molecule with a rich and nuanced reactivity profile.[1][2] Possessing two formamide functionalities linked by a methylene bridge, this compound serves as a versatile building block and reagent in a variety of organic transformations. Its reactivity is primarily dictated by the interplay between the amide groups and the central methylene unit, making it a subject of interest for chemists engaged in the synthesis of complex nitrogen-containing molecules, including those with potential applications in drug development. This guide provides a comprehensive exploration of the reactivity of this compound, offering insights into its behavior with various reagents and under different reaction conditions.

I. Core Molecular Structure and Physicochemical Properties

Understanding the inherent properties of this compound is fundamental to predicting its reactivity.

A. Molecular Structure and Nomenclature

The structure of this compound, as its name suggests, consists of a central methylene (-CH2-) group bonded to the nitrogen atoms of two formamide (-NHCHO) units.

Table 1: Key Physicochemical Properties of N,N'-Methylenebis(formamide)

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 465.70 | K | Joback Calculated Property[3] |

| Normal Melting Point (Tfus) | 312.89 | K | Joback Calculated Property[3] |

| Enthalpy of Vaporization (ΔvapH°) | 48.58 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Fusion (ΔfusH°) | 18.30 | kJ/mol | Joback Calculated Property[3] |

| LogP (Octanol/Water Partition Coefficient) | -1.564 | Crippen Calculated Property[3] | |

| Water Solubility (log10WS) | 0.50 | mol/l | Crippen Calculated Property[3] |

B. Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its reaction products.

-

Infrared (IR) Spectroscopy: The IR spectrum of N,N'-methylenebis(formamide) is characterized by strong absorption bands corresponding to the N-H stretching and bending vibrations, as well as the C=O stretching of the amide groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule, showing characteristic signals for the methylene protons and the formyl protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[2]

II. Synthesis of this compound

The primary route for the synthesis of this compound involves the condensation reaction of formamide with a source of formaldehyde. This reaction is analogous to the synthesis of N,N'-methylenebis(acrylamide) from acrylamide and formaldehyde.

A. General Reaction Scheme

The synthesis proceeds via the reaction of two equivalents of formamide with one equivalent of formaldehyde, typically in the presence of an acid or base catalyst.

Caption: General synthesis of N,N'-methylenebis(formamide).

B. Experimental Protocol Considerations

While specific, detailed protocols for the synthesis of N,N'-methylenebis(formamide) are not extensively reported in readily available literature, the synthesis of the analogous ethylidene bis-formamide from formamide and acetaldehyde provides valuable insights.[4]

Step-by-Step Methodology (Adapted from related syntheses):

-

Reaction Setup: A reaction vessel is charged with formamide. The mole ratio of formamide to the aldehyde (in this case, formaldehyde) is a critical parameter, with an excess of formamide generally favoring the formation of the bis-adduct.[4]

-

Catalyst Addition: An acid catalyst, such as formic acid, is added to the reaction mixture. The concentration of the acid can significantly influence the reaction rate and yield.[4]

-

Aldehyde Addition: Formaldehyde (or a formaldehyde equivalent like paraformaldehyde) is added to the preheated formamide-catalyst mixture. Slow addition can help control the reaction temperature and maintain a high effective ratio of formamide to aldehyde.[4]

-

Reaction Conditions: The reaction is typically conducted at elevated temperatures (e.g., 60-100 °C) for a sufficient duration to achieve high conversion.[4]

-

Workup and Purification: After the reaction is complete, the product can be isolated by concentrating the reaction mixture under reduced pressure to remove excess formamide and catalyst. Further purification may be achieved through recrystallization.

III. Reactivity Predictions and Mechanistic Insights

The reactivity of this compound is centered around three key features: the amide functionalities, the central methylene bridge, and the N-H protons.

A. Reactions at the Amide Groups: Hydrolysis

The formamide groups in this compound are susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bonds.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of formic acid and the corresponding diamine precursor.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield a formate salt and the diamine precursor. The hydrolysis of N-vinylformamide units in polymers under basic conditions has been studied, indicating the lability of the formamide group.[5]

Caption: Hydrolysis of N,N'-methylenebis(formamide).

B. Reactivity of the Methylene Bridge: Amidoalkylation

The central methylene bridge in this compound is flanked by two nitrogen atoms, making it an electrophilic center that can participate in amidoalkylation reactions. This reactivity is analogous to the behavior of Mannich bases.

-

Role in Mannich-Type Reactions: In the presence of a suitable nucleophile and an acid catalyst, this compound can act as a source of a formamidomethyl cation equivalent. This electrophilic species can then be attacked by a wide range of nucleophiles, including enols, enolates, electron-rich aromatic compounds, and carbanions, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The Mannich reaction is a classic example of such a transformation, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group.[6][7][8]

C. Thermal Decomposition

At elevated temperatures, this compound is expected to undergo thermal decomposition. While specific studies on the thermal decomposition of N,N'-methylenebis(formamide) are scarce, insights can be drawn from the thermal behavior of related compounds like N-methylformamide (NMF). NMF decomposes at higher temperatures, especially in the presence of water, to yield methylamine and other by-products.[1] Similarly, the thermal decomposition of formamide itself is known to produce a variety of products, including hydrogen cyanide, ammonia, and carbon monoxide. It is plausible that the thermal decomposition of this compound would proceed through cleavage of the C-N bonds, potentially yielding formamide, formaldehyde, and various fragmentation products.

IV. Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a potentially valuable tool in the synthesis of complex organic molecules, including those of pharmaceutical interest.

-

As a Formylating Agent: While not as commonly used as other formylating agents, the formamide moieties in this compound could potentially be transferred to other nucleophiles under specific conditions.

-

Precursor to Nitrogen-Containing Heterocycles: The difunctional nature of this compound makes it an attractive precursor for the synthesis of various heterocyclic systems. By carefully choosing reaction partners and conditions, it may be possible to construct five-, six-, or seven-membered rings containing two nitrogen atoms.

-

Role in Peptide Synthesis: The structural similarity to amides suggests potential, albeit unexplored, applications in peptide chemistry, possibly as a scaffold or a building block for non-natural amino acid analogues. The use of N-methylation in peptides is a known strategy to improve their pharmacokinetic properties.

V. Analytical Methodologies

The characterization and quantification of this compound and its reaction products require robust analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the analysis of non-volatile and thermally labile compounds like N,N'-methylenebis(formamide). Reverse-phase chromatography with a suitable polar column can be employed for its separation and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or if the compound exhibits sufficient thermal stability, GC-MS can provide both separation and structural information.[6]

-

Spectroscopic Techniques: As mentioned earlier, IR, NMR, and MS are indispensable for the structural elucidation of this compound and its reaction products.[1][2]

VI. Conclusion

This compound (N,N'-methylenebis(formamide)) is a bifunctional molecule with a versatile reactivity profile. Its susceptibility to hydrolysis, its potential as an amidoalkylating agent in Mannich-type reactions, and its role as a precursor in organic synthesis make it a compound of significant interest to researchers in both academic and industrial settings, including those in the field of drug development. Further exploration of its reactivity is warranted to fully unlock its synthetic potential. This guide serves as a foundational resource for predicting and understanding the chemical behavior of this intriguing molecule.

VII. References

-

Cheméo. (n.d.). Chemical Properties of N,N'-Methylenebis(formamide) (CAS 6921-98-8). Retrieved from [Link]

-

PubChem. (n.d.). Formamide, N,N'-methylenebis-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]

-

NIST. (n.d.). N,N'-Methylenebis(formamide). In NIST Chemistry WebBook. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N'-METHYLENEBISMORPHOLINE. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Formamide, N-methyl- (CAS 123-39-7). Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of N,N'-Methylenebisacrylamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

FAQ. (n.d.). What are the various roles of N,N-Dimethylformamide (DMF) in organic synthesis? Retrieved from [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

-

Analytice. (n.d.). Laboratory Analysis of N, N'-methylenebisacrylamide. Retrieved from [Link]

-

PubMed. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Retrieved from [Link]

-

UNIS Vienna. (n.d.). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. Retrieved from [Link]

-

Google Patents. (n.d.). US6541573B1 - Method for eliminating formamide from polymerizates containing n-vinyl formamide units. Retrieved from

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2004, November 23). synthesis of formamide. Retrieved from [Link]

-

Ferus, M., et al. (2017). High-energy chemistry of formamide: A unified mechanism of nucleobase formation. Proceedings of the National Academy of Sciences, 114(17), 4306-4311.

-

NIST. (n.d.). N,N'-Methylenebis(formamide). In NIST Chemistry WebBook. Retrieved from [Link]

-

Sutherland, J. D. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(20), 11096-11104.

-

ResearchGate. (2008). (PDF) Synthesis of N-formylmaleamic acid and some related N-formylamides. Retrieved from [Link]

-

Google Patents. (n.d.). US4906777A - Synthesis of ethylidene bis-formamide using formic acid. Retrieved from

-

RSC Publishing. (2018). N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). N,N'-Methylenebis(acrylamide) (Biological reagent). Retrieved from [Link]

Sources

- 1. Formamide, N,N'-methylenebis- | C3H6N2O2 | CID 81339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-Methylenebis(formamide) [webbook.nist.gov]

- 3. N,N'-Methylenebis(formamide) (CAS 6921-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]

- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of N,N’-Methylenebisacrylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Safe Handling of N,N-Dimethylformamide (DMF)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N,N-Dimethylformamide